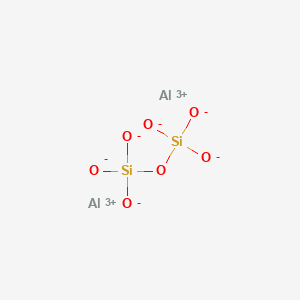
AMBERLITE STRONGLY ACIDIC CATION EXCHANGER
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Amberlite strongly acidic cation exchanger is a type of ion exchange resin that is widely used in various applications, particularly in water treatment and purification processes. This resin is composed of a polystyrene-divinylbenzene copolymer matrix with sulfonic acid functional groups, which provide the resin with its strongly acidic properties. The primary function of this compound is to exchange cations (positively charged ions) in a solution with hydrogen ions (H⁺) from the resin, thereby removing unwanted cations from the solution.
准备方法
Synthetic Routes and Reaction Conditions
Amberlite strongly acidic cation exchanger is synthesized through the copolymerization of styrene and divinylbenzene. The copolymerization process involves the following steps:
Polymerization: Styrene and divinylbenzene are polymerized in the presence of a free radical initiator to form a cross-linked polystyrene-divinylbenzene copolymer.
Sulfonation: The copolymer is then sulfonated using concentrated sulfuric acid or chlorosulfonic acid. This step introduces sulfonic acid groups (-SO₃H) onto the polymer matrix, imparting the strongly acidic properties to the resin.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale polymerization and sulfonation processes. The polymerization is typically carried out in a suspension polymerization reactor, where the monomers are dispersed in a continuous phase (usually water) with the help of stabilizers and surfactants. The sulfonation process is conducted in a controlled environment to ensure uniform distribution of sulfonic acid groups throughout the resin beads.
化学反应分析
Types of Reactions
Amberlite strongly acidic cation exchanger primarily undergoes ion exchange reactions. These reactions involve the exchange of cations in a solution with hydrogen ions from the resin. The resin can also participate in acid-catalyzed reactions due to the presence of sulfonic acid groups.
Common Reagents and Conditions
Ion Exchange Reactions: The resin is used in aqueous solutions containing various cations, such as sodium (Na⁺), calcium (Ca²⁺), and magnesium (Mg²⁺). The ion exchange process typically occurs at ambient temperature and neutral pH.
Acid-Catalyzed Reactions: The resin can catalyze reactions such as esterification, hydrolysis, and alkylation. These reactions often require elevated temperatures and specific reactants, such as alcohols, esters, and alkenes.
Major Products Formed
Ion Exchange Reactions: The major products are the hydrogen ions released from the resin and the cations that are removed from the solution.
Acid-Catalyzed Reactions: The products depend on the specific reaction being catalyzed. For example, esterification reactions produce esters, while hydrolysis reactions yield acids and alcohols.
科学研究应用
Amberlite strongly acidic cation exchanger has a wide range of scientific research applications, including:
Water Treatment: Used for demineralization, deionization, and softening of water by removing cations such as calcium and magnesium.
Biological Research: Employed in the separation and purification of biomolecules, such as amino acids and proteins, based on their charge properties.
Chemical Synthesis: Acts as a catalyst in various organic reactions, including esterification, hydrolysis, and alkylation.
Pharmaceutical Industry: Utilized in the purification of pharmaceutical compounds and the removal of impurities from drug formulations.
Environmental Science: Applied in the removal of heavy metals and other contaminants from wastewater and industrial effluents.
作用机制
The mechanism of action of Amberlite strongly acidic cation exchanger involves the exchange of cations in a solution with hydrogen ions from the resin. The sulfonic acid groups on the resin matrix dissociate to release hydrogen ions, which are then replaced by cations from the solution. This ion exchange process is driven by the difference in concentration and affinity of the cations for the resin. The resin’s strongly acidic nature allows it to effectively exchange cations even in highly acidic or basic environments.
相似化合物的比较
Amberlite strongly acidic cation exchanger can be compared with other similar ion exchange resins, such as:
Dowex 50WX8: Another strongly acidic cation exchange resin with similar properties and applications. It is also composed of a polystyrene-divinylbenzene matrix with sulfonic acid groups.
Amberlyst 15: A strongly acidic cation exchange resin used primarily as a heterogeneous acid catalyst in non-aqueous reactions. It has a higher degree of cross-linking compared to Amberlite, making it more suitable for certain catalytic applications.
Amberlite IRN77: A nuclear-grade cation exchange resin used for the removal of radioactive cations from waste streams. It has a higher selectivity for certain cations, such as cesium and strontium, compared to Amberlite.
This compound is unique in its versatility and wide range of applications, making it a valuable tool in various scientific and industrial processes.
属性
CAS 编号 |
12626-25-4 |
|---|---|
分子式 |
C11H13N |
分子量 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



